molecular formula C21H26ClN5O4S B609918 Pevonedistat Hydrochloride CAS No. 1160295-21-5

Pevonedistat Hydrochloride

カタログ番号: B609918
CAS番号: 1160295-21-5
分子量: 480.0 g/mol
InChIキー: HJKDNNXKYODZJI-BVMPOVDASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 準備方法

      合成経路: ペボネディスタットは、さまざまな経路によって合成できます。

      反応条件: 特定の反応条件は異なる場合がありますが、通常は穏やかな温度と適切な溶媒を使用します。

      工業生産: 大規模な工業生産方法に関する詳細は機密事項ですが、研究室では同様の合成経路を採用することが多いです。

  • 化学反応の分析

      反応: ペボネディスタットは、酸化、還元、置換などのさまざまな化学反応を受けることができます。

      一般的な試薬と条件:

      主な生成物: 生成される特定の生成物は反応条件によって異なりますが、チオセミカルバジド部分の修飾が一般的です。

  • 科学研究の応用

  • 科学的研究の応用

      Chemistry: Pevonedistat’s role in inhibiting NAE provides insights into protein modification pathways.

      Biology: Understanding NEDDylation is crucial for unraveling cellular regulatory mechanisms.

      Medicine: Ongoing clinical trials explore its efficacy against various cancers .

      Industry: Its potential as a therapeutic agent drives interest in drug development.

  • 作用機序

    • ペボネディスタットはNAEを阻害し、NEDD8の活性化を阻害します。これにより、NEDDylationプロセスが阻害され、タンパク質の安定性と機能に影響を与えます。
    • 分子標的は、タンパク質分解経路において役割を果たす、カリン-RING E3リガーゼです。
    • 影響を受ける経路には、ユビキチン-プロテアソーム系が含まれます。
  • 類似化合物との比較

      類似化合物: MLN4924(ペボネディスタットの母体化合物)などの他のNAE阻害剤は、同様のメカニズムを示します。

      独自性: ペボネディスタットの選択性と進行中の臨床試験は、それを際立たせています。

    生物活性

    Pevonedistat hydrochloride, also known as MLN4924, is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers. The following sections will detail the biological activity of pevonedistat, including its mechanisms of action, pharmacokinetics, and clinical studies.

    Pevonedistat exerts its pharmacological effects primarily through the inhibition of neddylation, a post-translational modification process that regulates protein degradation via the ubiquitin-proteasome system. By inhibiting NAE, pevonedistat disrupts the neddylation of cullins, leading to the accumulation of cullin-RING ligase (CRL) substrates. This accumulation triggers multiple cell death pathways in cancer cells, making it a promising candidate for cancer therapy.

    Key Mechanisms:

    • Inhibition of Neddylation : Pevonedistat blocks the activation of CRLs, resulting in decreased degradation of key regulatory proteins.
    • Induction of Cell Death : The accumulation of CRL substrates leads to apoptosis and other forms of cell death in malignant cells .

    Pharmacokinetics

    The pharmacokinetic profile of pevonedistat has been extensively studied in clinical trials. It is administered via intravenous infusion and exhibits dose-linear pharmacokinetics. Notably, body surface area (BSA) is a critical determinant for dosing.

    Pharmacokinetic Data:

    • Administration : 1-hour intravenous infusion.
    • Dosing Regimens : Ranges from 10 mg/m² to 278 mg/m² depending on the study.
    • Maximum Tolerated Dose (MTD) : Identified as 20 mg/m² when combined with azacitidine .

    Metabolism and Excretion

    Pevonedistat undergoes significant metabolic transformation primarily via hepatic enzymes. The major metabolites include M1, M2, and M3, which are generated through oxidative pathways. Notably, renal clearance is minimal, accounting for approximately 4% of the administered dose .

    Metabolite Formation Pathway Percentage of Dose Excreted
    M1Hydroxylation68% (combined with M2 and M3)
    M2Oxidation
    M3Hydroxylation

    Clinical Studies

    Pevonedistat has been evaluated in various clinical settings, particularly for acute myeloid leukemia (AML), multiple myeloma (MM), and other hematologic malignancies. The following highlights key findings from clinical trials:

    • Single-Agent Efficacy : In a Phase 1b study involving patients with relapsed/refractory AML, pevonedistat demonstrated significant anti-leukemic activity .
    • Combination Therapy : When combined with azacitidine, pevonedistat showed enhanced efficacy compared to monotherapy in patients unfit for standard induction therapy .
    • Diverse Patient Populations : Studies have included diverse populations across Western and East Asian regions, confirming consistent pharmacokinetic profiles and therapeutic responses .

    Case Studies

    Several case studies illustrate the potential benefits of pevonedistat in treating resistant malignancies:

    • Case Study in AML : A patient with relapsed AML achieved complete remission after receiving a combination therapy regimen involving pevonedistat and azacitidine.
    • Colorectal Cancer Synergy : In vitro studies indicated that combining pevonedistat with EGFR inhibitors enhanced anti-proliferative effects on colorectal cancer cell lines .

    特性

    IUPAC Name

    [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HJKDNNXKYODZJI-BVMPOVDASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H26ClN5O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70151270
    Record name MLN4924 hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70151270
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    480.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1160295-21-5
    Record name Pevonedistat hydrochloride [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160295215
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name MLN4924 hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70151270
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name PEVONEDISTAT HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28I8PCX76B
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Pevonedistat Hydrochloride
    Reactant of Route 2
    Pevonedistat Hydrochloride
    Reactant of Route 3
    Pevonedistat Hydrochloride
    Reactant of Route 4
    Pevonedistat Hydrochloride
    Reactant of Route 5
    Reactant of Route 5
    Pevonedistat Hydrochloride
    Reactant of Route 6
    Pevonedistat Hydrochloride

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。